Product packaging for 2-Methylenemalonic Acid(Cat. No.:)

2-Methylenemalonic Acid

Cat. No.: B13919281
M. Wt: 116.07 g/mol
InChI Key: PSZAEHPBBUYICS-UHFFFAOYSA-N
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Description

2-Methylenemalonic Acid is a dicarboxylic acid of significant interest in organic synthesis and materials science research. Its structure, featuring a reactive methylene group, makes it a valuable building block for the creation of more complex molecules and specialized polymers . Historically, its esters have been utilized in the formulation of contact adhesive compositions, demonstrating their utility in creating strong, effective bonds . In research settings, this compound can be explored as a potential green alternative to traditional crosslinking agents, such as formaldehyde, for protein fixation in biochemical studies . Furthermore, it serves as a key precursor in the synthesis of methylene malonates, a class of monomers investigated for advanced polymer applications . Researchers value this compound for its versatility as a synthon, enabling various condensation and esterification reactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4 B13919281 2-Methylenemalonic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidenepropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c1-2(3(5)6)4(7)8/h1H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZAEHPBBUYICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylenemalonic Acid and Its Esters

Classical Approaches to 2-Methylenemalonic Acid Synthesis

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for synthesizing α,β-unsaturated compounds. wikipedia.orgrsc.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org The process is generally catalyzed by a weak base, such as an amine. wikipedia.org

In the context of this compound synthesis, the Knoevenagel condensation typically involves the reaction of a malonic acid ester with formaldehyde (B43269). google.com This reaction has been historically significant, though it can present challenges such as the formation of side products. google.com The reaction is often carried out in the presence of a basic catalyst and an acidic solvent. google.com

A notable variation of this method is the Doebner modification, which utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid itself. wikipedia.orgorganic-chemistry.org This modification often leads to a subsequent decarboxylation. wikipedia.org For instance, the reaction of an aldehyde with malonic acid in pyridine can yield an α,β-unsaturated carboxylic acid. organic-chemistry.org

Table 1: Key Features of Knoevenagel Condensation Strategies
StrategyKey ReagentsCatalyst/SolventTypical ProductNotes
Standard KnoevenagelMalonic acid ester, FormaldehydeBasic catalyst, Acidic solventMethylene (B1212753) malonate esterProne to side product formation. google.com
Doebner ModificationMalonic acid, AldehydePyridineα,β-unsaturated carboxylic acidOften involves decarboxylation. wikipedia.orgorganic-chemistry.org

Decarboxylative Condensation Routes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). masterorganicchemistry.com In the synthesis of malonic acid derivatives, decarboxylation is a key step, particularly in the malonic ester synthesis, which is used to produce substituted carboxylic acids. youtube.commasterorganicchemistry.com This process typically occurs upon heating a β-keto acid or a malonic acid derivative. masterorganicchemistry.com

Decarboxylative condensation routes offer an alternative pathway to α,β-unsaturated esters. For example, the reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with various acyl donors can produce functionalized α-substituted β-keto esters. organic-chemistry.org While not a direct synthesis of this compound, this highlights the utility of decarboxylation in related synthetic transformations. The decarboxylation step in the malonic ester synthesis typically follows the hydrolysis of the ester groups to carboxylic acids. masterorganicchemistry.com Heating this intermediate then leads to the loss of one of the carboxyl groups as CO2. masterorganicchemistry.com

Advanced Synthetic Pathways to Methylene Malonate Esters

Thermolysis of Bis(hydroxymethyl) Malonate Intermediates

A more recent and advanced method for the synthesis of methylene malonate esters involves the thermolysis of a bis(hydroxymethyl) malonate intermediary. google.com This pathway begins with the reaction of a malonate, such as diethyl malonate, with a source of formaldehyde in the presence of a basic catalyst to form the dialkyl bis(hydroxymethyl) malonate. google.com This intermediate is then subjected to thermolysis, often in the presence of a catalyst like a zeolite, to yield the desired methylene malonate monomer. google.com

This method offers the potential for a continuous operation, where the distinct steps of forming the intermediate and its subsequent thermolysis can be performed in modular units within a plant. google.com The reaction product is collected and purified to obtain the final methylene malonate. google.com

Modified Condensation Reactions (e.g., with Formaldehyde Equivalents)

To overcome some of the challenges associated with the classical Knoevenagel condensation, modified approaches have been developed. These often involve reacting a malonic acid ester with a source of formaldehyde under specific conditions to improve yield and reduce impurities. google.comgoogle.com For instance, the reaction can be conducted in the presence of a heat transfer agent, and the methylene malonate monomer is then isolated from the vapor phase. google.comgoogleapis.com

Another modification involves a two-step process where a methylol derivative is first formed under alkaline conditions by reacting a malonic ester with formaldehyde. google.com The reaction mixture is then acidified to retard further reaction, followed by dehydration to form the methylene malonic ester, which is then separated, often by distillation. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of malonate esters and their derivatives is an area of growing interest. This includes the use of "green" sources for the starting materials, such as deriving malonic acid esters from biological sources through fermentation. google.comgoogle.com

Enzyme-catalyzed reactions represent another green approach. For example, immobilized Candida antarctica lipase B has been used as a biocatalyst for the synthesis of linear polyesters from dimethyl malonate and various diols in solventless conditions. maynoothuniversity.iersc.org While this produces polyesters rather than the monomer, it demonstrates the potential for enzymatic catalysis in malonate chemistry. maynoothuniversity.iersc.org Furthermore, developing environmentally benign and straightforward reaction conditions, such as using water as a solvent and inexpensive, non-hazardous reagents, is a key aspect of green chemistry in this field. nih.gov

Table 2: Comparison of Advanced Synthetic Pathways
PathwayKey StepsAdvantages
Thermolysis of Bis(hydroxymethyl) Malonate1. Formation of bis(hydroxymethyl) malonate intermediate. google.com 2. Thermolysis of the intermediate. google.comSuitable for continuous operation. google.com
Modified Condensation ReactionsReaction with formaldehyde equivalents or under modified conditions (e.g., with heat transfer agents). google.comgoogleapis.comImproved yield and purity. google.com
Green Chemistry ApproachesUse of bio-derived starting materials, enzymatic catalysis, and environmentally friendly reaction conditions. google.commaynoothuniversity.iersc.orgIncreased sustainability and reduced environmental impact.

Purity and Scalability Considerations in Industrial and Laboratory Synthesis

The synthesis of this compound and its esters presents distinct challenges regarding purity and scalability, which are critical for both laboratory research and industrial applications. The intended use of these monomers, particularly in polymerization, dictates the stringent purity requirements.

Purification of the crude product is a critical step to achieve the desired purity. Common laboratory and industrial techniques include:

Distillation: Multiple distillations, especially at lower temperatures under vacuum, are employed to separate the desired methylene malonate from non-volatile impurities and byproducts google.com.

Chromatography: Techniques like silica gel column chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC) are effective for separating the target compound from structurally similar impurities, particularly on a laboratory scale google.comgoogle.com.

Crystallization: This conventional technique can be used for purifying solid derivatives of this compound google.com.

Washing: The organic solution containing the product is often washed with aqueous solutions, such as sodium bicarbonate (NaHCO₃), to remove acidic impurities, followed by water washes until a neutral pH is achieved google.comgoogle.com.

From a scalability perspective, the transition from laboratory to industrial synthesis requires robust and efficient processes. While laboratory synthesis may achieve high purity through multi-step chromatographic purifications, these methods are often not economically viable on a large scale. Industrial processes favor high-yield reactions with fewer, more scalable purification steps like distillation. For instance, while crude yields in some preparations range from 21-71%, process optimization is crucial to enhance economic feasibility google.com. The development of synthesis methods that produce high-purity material directly from the reaction, minimizing the need for extensive purification, is a key goal for industrial production google.com.

Table 1. Purification Techniques for this compound and its Esters
TechniqueDescriptionScale of ApplicationReference
Vacuum DistillationSeparation based on boiling points at reduced pressure, ideal for thermally sensitive compounds.Laboratory & Industrial google.com
Silica Gel Column ChromatographySeparation based on polarity, where compounds are passed through a silica gel stationary phase.Laboratory google.comgoogle.com
Reverse-Phase HPLCHigh-resolution separation using a non-polar stationary phase and a polar mobile phase.Laboratory (Analytical & Preparative) google.com
Aqueous WashingUse of aqueous solutions (e.g., NaHCO₃) to remove water-soluble or acidic/basic impurities.Laboratory & Industrial google.comgoogle.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the introduction of various functional groups, leading to a wide range of chemical properties and applications. A foundational method for creating such derivatives is the malonic ester synthesis, which provides a versatile route to mono- and di-substituted acetic acids and their precursors uobabylon.edu.iq.

The core strategy involves the reaction of a malonic ester, such as diethyl malonate, with various electrophiles. The active methylene group (the -CH₂- group between the two carbonyls) of the malonate is readily deprotonated by a base to form a nucleophilic enolate, which can then react with alkyl halides or other electrophiles uobabylon.edu.iq.

Several specific strategies are employed for synthesizing substituted derivatives:

Michael Condensation: This base-catalyzed reaction involves the addition of the active methylene group of a malonate to an activated double bond of an α,β-unsaturated carbonyl compound. This method is particularly useful for creating derivatives with more complex carbon skeletons google.comgoogle.com.

Knoevenagel Condensation: While not directly for substitution on the methylene group, this reaction of malonic acid or its esters with aldehydes or ketones is a primary route to alkylidene malonates (R₂C=C(COOR')₂). The resulting double bond can then be a site for further functionalization.

Synthesis via Enamines: Aldehydes and ketones can react with secondary amines (like pyrrolidine or morpholine) to form enamines. These enamines are effective nucleophiles and can be alkylated or acylated. Subsequent hydrolysis of the modified enamine can yield a substituted product, which can be a precursor to a substituted malonic acid derivative uobabylon.edu.iq.

Substitution with Protected Functional Groups: Derivatives can be synthesized where the substituent contains protected functional groups, such as those found in amino acids. For example, malonic acid derivatives have been prepared where the substituent corresponds to the side chains of lysine, tyrosine, or glutamic acid, with their additional amino or carboxyl functionalities suitably protected google.com. This approach is valuable in peptide chemistry google.com.

The choice of synthetic route depends on the desired substituent. For simple alkyl groups, direct alkylation of a malonic ester is common. For more complex functionalities, multi-step syntheses involving protection-deprotection strategies or specialized condensation reactions are necessary.

Table 2. Synthetic Approaches for Substituted this compound Derivatives
MethodReactantsType of Derivative FormedReference
Malonic Ester Synthesis (Alkylation)Malonic ester enolate + Alkyl halideMono- or di-alkyl substituted derivatives uobabylon.edu.iq
Michael CondensationMalonate + α,β-unsaturated carbonyl compoundDerivatives with extended carbon chains google.comgoogle.com
Enamine SynthesisEnamine + Alkyl/Acyl halidePrecursors to substituted derivatives uobabylon.edu.iq
Condensation with Protected Amino AcidsMalonic acid monoester + D-amino acid primary amideAmino acid side-chain substituted derivatives google.com

Reactivity and Reaction Mechanisms of 2 Methylenemalonic Acid Compounds

Electrophilic and Nucleophilic Addition Reactions

The reactivity of 2-methylenemalonic acid and its derivatives is largely governed by the electron-withdrawing nature of the two carboxylic acid or ester groups attached to the double bond. This electronic feature makes the β-carbon atom of the double bond highly susceptible to nucleophilic attack, while the double bond itself can act as a dienophile in cycloaddition reactions.

The Michael addition, a type of conjugate addition, is a key reaction for this compound derivatives. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The electron-withdrawing groups (the malonic esters) stabilize the resulting carbanion intermediate, facilitating the reaction. wikipedia.orgmasterorganicchemistry.com

A wide variety of nucleophiles can participate in Michael additions with 2-methylenemalonates. These include:

Carbon nucleophiles: Enolates derived from ketones, esters, and other dicarbonyl compounds are common Michael donors. masterorganicchemistry.comyoutube.com For instance, the reaction of diethyl methylenemalonate with a soft nucleophile like the enolate of diethyl malonate proceeds via a 1,4-conjugate addition.

Nitrogen nucleophiles: Amines and their derivatives readily add to the double bond of methylenemalonates.

Oxygen nucleophiles: Alkoxides and phenoxides can also act as nucleophiles in this reaction.

Sulfur nucleophiles: Thiolates are effective nucleophiles for the Michael addition to methylenemalonates. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. wikipedia.orgmasterorganicchemistry.com The reaction is typically base-catalyzed to generate the nucleophile. youtube.com

Table 1: Examples of Nucleophiles in Michael Addition Reactions with 2-Methylenemalonates
Nucleophile TypeSpecific ExampleProduct Type
Carbon NucleophileDiethyl malonate enolateSubstituted propane-1,1,3,3-tetracarboxylate
Nitrogen NucleophileAmmoniaβ-amino malonate derivative
Oxygen NucleophileSodium ethoxideβ-ethoxy malonate derivative
Sulfur NucleophileSodium thiophenoxideβ-phenylthio malonate derivative

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org Due to the electron-withdrawing nature of the ester groups, this compound derivatives are excellent dienophiles. They readily react with electron-rich dienes to form cyclohexene (B86901) derivatives. libretexts.orgyoutube.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. For example, a cis-dienophile will lead to a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. youtube.com

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. In reactions involving unsymmetrical dienes, a mixture of regioisomers can be formed.

Table 2: Examples of Dienes in Diels-Alder Reactions with Diethyl Methylenemalonate
DieneProduct
1,3-ButadieneDiethyl 4-cyclohexene-1,1-dicarboxylate
CyclopentadieneDiethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
AnthraceneDiethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

Polymerization Mechanisms and Kinetics

This compound and its esters are highly reactive monomers that can undergo polymerization through various mechanisms. The presence of two activating ester groups significantly influences their polymerization behavior.

Methylene (B1212753) malonates are particularly susceptible to anionic polymerization due to the electron-withdrawing nature of the ester groups, which can stabilize a negative charge. nih.gov This polymerization can be initiated by weak bases and can even occur in the presence of water. nih.govresearchgate.net For instance, diethyl methylene malonate (DEMM) can be initiated by anionic functional groups like carboxylates. nih.gov The polymerization of DEMM in water has been shown to be pH-dependent, with the molecular weight of the resulting polymer increasing with higher pH. researchgate.net

The mechanism of anionic polymerization of methylene malonates involves the following steps:

Initiation: A nucleophile (initiator) attacks the β-carbon of the monomer, forming a carbanionic active center. nih.gov

Propagation: The carbanion attacks another monomer molecule, extending the polymer chain.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents. nih.gov

While less common than anionic polymerization for this class of monomers, 2-methylenemalonates can also undergo free radical polymerization. This process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. nih.govmdpi.com

The propagation step involves the addition of the growing polymer radical to the double bond of a monomer molecule. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. nih.govmdpi.com The kinetics of free radical polymerization of some functionalized methacrylates, which are structurally related to methylenemalonates, have been shown to follow standard polymerization behavior, with the rate of polymerization being dependent on the square root of the initiator concentration. nih.gov

Controlled polymerization techniques, also known as living polymerizations, allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov While specific examples for this compound are not extensively detailed in the provided context, related activated acrylic monomers can be polymerized using methods like Group Transfer Polymerization (GTP).

GTP is a form of living anionic polymerization that is particularly effective for acrylic monomers. It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic catalyst. The mechanism allows for the controlled, sequential addition of monomer units to the growing polymer chain. Other controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to methacrylate (B99206) monomers containing various functional groups, yielding well-defined polymers. rsc.org These techniques offer the potential to create block copolymers and other complex architectures from monomers like 2-methylenemalonates. nih.govrsc.org

Cyclization and Heterocycle Formation

The dicarboxylic acid functionality and the reactive double bond of this compound make it a versatile precursor for the synthesis of various heterocyclic compounds.

Reactions Leading to Pyrimidine (B1678525) Derivatives

Pyrimidine rings are fundamental structures in many biologically active molecules. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with an amidine-containing molecule, most commonly urea (B33335) or its derivatives. nih.govorganic-chemistry.org Malonic acid and its esters are classic substrates for this reaction. irapa.org

In a typical synthesis, this compound or its diester can react with urea in the presence of a condensing agent like sodium ethoxide. The reaction proceeds via a condensation mechanism to form a six-membered pyrimidine ring. The resulting product would be a barbituric acid derivative with a reactive exocyclic methylene group at the 5-position. This functionality provides a site for further synthetic modifications. The general approach allows for the creation of diverse pyrimidine structures by varying the malonic acid and urea components. nih.gov

Ring Expansion Reactions of Derived Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are known for their high ring strain, which makes them valuable intermediates in synthesis. rsc.org Methylene aziridines, which can be conceptually derived from precursors related to this compound, undergo synthetically useful ring-expansion reactions to form larger, more complex heterocycles like azetidines and dehydropiperidines. nih.govspringernature.comresearchgate.net

The mechanism for this one-carbon ring expansion often involves the formation of an aziridinium (B1262131) ylide. nih.govspringernature.com This intermediate is typically generated by reacting the methylene aziridine (B145994) with a carbene, often sourced from a diazoacetate compound in the presence of a rhodium or copper catalyst. nih.govresearchgate.net The formed aziridinium ylide is poised to undergo a concerted nih.govspringernature.com-Stevens rearrangement, leading to the stereospecific formation of a four-membered azetidine (B1206935) ring. nih.gov This transformation is valuable for its ability to create densely functionalized and enantioenriched azetidines, which are otherwise challenging to prepare. nih.gov Similarly, intermolecular reactions between bicyclic aziridines and rhodium-bound vinyl carbenes can lead to a [3+3] ring expansion, yielding complex dehydropiperidine structures. springernature.comresearchgate.net

Condensations with Urea and Other Nucleophiles (e.g., Barbituric Acid Derivatives)

The condensation of malonic acid with urea is the foundational synthesis for barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). mdpi.comorgsyn.org This reaction, typically carried out using sodium ethoxide as a condensing agent, involves the reaction of diethyl malonate and urea in absolute alcohol. orgsyn.org

When this compound or its ester is used in this condensation, the product is 5-methylenebarbituric acid. The presence of the activated methylene group makes this derivative a versatile building block for further reactions. Barbituric acid and its derivatives are key synthons for creating a wide array of fused pyrimidine heterocycles and other compounds with potential biological activities. irapa.orgscispace.com They can undergo Knoevenagel condensation, Michael addition, and multicomponent reactions to generate diverse chemical scaffolds. mdpi.com

ReactantsCondensing AgentProductHeterocycle Class
Diethyl Malonate + UreaSodium EthoxideBarbituric AcidPyrimidine orgsyn.org
This compound Ester + UreaSodium Ethoxide (proposed)5-Methylenebarbituric AcidPyrimidine
Substituted Chalcones + Urea/Thiourea (B124793)Ethanolic NaOHPyrimidinones (B12756618)/PyrimidinethionesPyrimidine semanticscholar.org

Decarboxylation Pathways

Decarboxylation is a common reaction for malonic acid and its derivatives, typically proceeding upon heating to yield a carboxylic acid.

Thermal and Catalytic Decarboxylation

The decarboxylation of malonic acids generally occurs through a cyclic transition state and can be facilitated by heat. stackexchange.com For substituted malonic acids, this process is a key step in the malonic ester synthesis, converting a disubstituted malonic acid into a substituted acetic acid. This transformation can be achieved under harsh thermal conditions (up to 200°C) or accelerated using microwave irradiation, sometimes in the presence of solvents like xylene or cumene. scirp.org

However, in the case of this compound, the reaction pathway is dominated by a competing process. The exocyclic double bond provides significant reactivity, making the molecule highly prone to polymerization. stackexchange.com It has been noted that methylidene malonic acid readily polymerizes without undergoing decarboxylation. stackexchange.com This indicates that the activation energy for polymerization is lower than that for decarboxylation under typical thermal conditions.

Catalytic methods have been developed for the decarboxylation of other malonic acid derivatives. A photoredox-catalyzed double decarboxylation has been reported, using an acridinium (B8443388) photooxidant, which allows for the use of dimethyl malonate as a methylene synthon. nih.gov While effective for alkyl-substituted malonic acids, the applicability of this method to overcome the inherent tendency of this compound to polymerize requires specific investigation.

Decarboxylation MethodConditionsSubstrate TypeOutcomeReference
ThermalHigh Temperature (up to 200°C)Disubstituted Malonic AcidsCarboxylic Acid scirp.org
Microwave-Assisted180-190°C, Solvent- & Catalyst-FreeDisubstituted Malonic AcidsCarboxylic Acid scirp.org
ThermalHeatingMethylidene Malonic AcidPolymerization (competing reaction) stackexchange.com
Photoredox CatalysisVisible Light, Acridinium CatalystAlkyl-Substituted Malonic AcidsAlkane (Double Decarboxylation) nih.gov

Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites in this compound and its derivatives makes chemo- and regioselectivity critical considerations in their reactions. The ability to control which functional group reacts (chemoselectivity) and at which position (regioselectivity) is essential for synthetic utility.

A notable example of controlled regioselectivity is the decarboxylative addition of malonic acid to 4-trifluoromethylpyrimidin-2(1H)-ones. These pyrimidinones are unique heterocyclic compounds that possess two competing electrophilic centers, making them suitable for either Michael-type (addition to the C=C double bond) or Mannich-type (addition to the C=N double bond) nucleophilic additions. beilstein-journals.org Research has demonstrated that the regiochemical outcome of the reaction can be effectively controlled by the choice of solvent. beilstein-journals.org In non-polar solvents like toluene, the reaction proceeds with high selectivity to yield the Mannich-type addition product. Conversely, using a polar solvent such as DMSO favors the Michael-type addition, providing the corresponding product with high selectivity. beilstein-journals.org This solvent-dependent regioselectivity allows for the targeted synthesis of distinct structural isomers from the same set of starting materials. beilstein-journals.org

Excellent chemo- and regioselectivity have also been observed in the photosensitized radical-mediated 1,4-trifluoromethylthioamination of alkenes. In this reaction, di-tert-butyl 2-methylenemalonate was employed as a Michael acceptor to react with 7-bromo-1-heptene. The desired 1,4-difunctionalized product was generated in good yield with high selectivity, accompanied by only trace amounts of the 1,2-addition counterpart. acs.org This demonstrates the ability to selectively functionalize the alkene portion of the 2-methylenemalonate derivative while controlling the regiochemistry of the addition. The methodology proved tolerant of various functional groups, further highlighting its chemoselectivity. acs.org

Table 2: Solvent-Controlled Regioselectivity in the Decarboxylative Addition of Malonic Acid to 1-methyl-4-trifluoromethylpyrimidin-2(1H)-one This table is interactive and allows for sorting and filtering of data.

Solvent Reaction Type Product Selectivity Reference
Toluene (non-polar) Mannich-type Addition (to C=N) 2-(1-Methyl-2-oxo-6-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid High beilstein-journals.org
DMSO (polar) Michael-type Addition (to C=C) 2-(1-Methyl-2-oxo-4-(trifluoromethyl)-1,2,5,6-tetrahydropyrimidin-6-yl)acetic acid High beilstein-journals.org

Applications of 2 Methylenemalonic Acid and Its Polymeric Derivatives

Advanced Polymer and Material Science Applications

The polymeric derivatives of 2-methylenemalonic acid have garnered considerable attention for their utility in creating advanced materials with tailored properties. The presence of the methylene (B1212753) group allows for polymerization, leading to the formation of polymers with unique characteristics suitable for a range of applications.

High-Performance Adhesive Systems

Esters of this compound, known as methylene malonates, are key components in the formulation of high-performance adhesives. These monomers can undergo rapid polymerization, forming strong and durable bonds with a variety of substrates. The polymerization process is often initiated by moisture or a mild base, leading to a fast cure at room temperature. acs.org

The adhesive properties of methylene malonate-based systems can be attributed to their ability to form strong interfacial bonds with the substrate and the inherent strength of the resulting polymer matrix. Research has shown that the purity of the monomer is crucial for achieving optimal adhesive performance, as impurities can hinder the polymerization process and weaken the final bond. nih.gov The development of improved synthesis methods for methylene malonates has been a key focus in advancing their application in commercial adhesive products. acs.org

Table 1: Performance Characteristics of Methylene Malonate-Based Adhesives

PropertyDescriptionSource
Cure Speed Rapid polymerization allows for fast bonding, often within seconds to minutes. nih.gov
Bond Strength Forms strong and durable bonds with a variety of materials, including plastics and metals. upm.com
Versatility Can be formulated for use in a wide range of applications, from industrial assembly to medical adhesives. acs.org
Purity Dependent The performance is highly dependent on the purity of the monomer. nih.gov

Coatings and Sealants

The rapid polymerization and excellent film-forming properties of methylene malonates also make them suitable for use in coatings and sealants. acs.org When applied to a surface, these formulations can cure quickly to form a protective layer with good adhesion and durability. The properties of the resulting coating or sealant can be tailored by modifying the chemical structure of the methylene malonate monomer. acs.orgnih.gov

In coatings, polymers derived from this compound can enhance solvent resistance. For instance, the incorporation of a multifunctional derivative of diethyl methylene malonate into a latex coating formulation has been shown to significantly improve its rub-resistance performance. nih.gov This is attributed to the cross-linking of the polymer chains, which creates a more robust and durable coating. nih.gov

Development of Novel Polymeric Materials

This compound and its esters are valuable monomers for the synthesis of novel polymeric materials with a wide range of properties. The polymerization of these monomers can be initiated through various methods, including anionic polymerization, to produce polymers with controlled molecular weights and architectures. nih.govnih.gov

The resulting polymers, poly(methylene malonates), can be tailored for specific applications by adjusting the ester side groups. For example, the choice of alcohol used to esterify the this compound can influence the glass transition temperature, solubility, and mechanical properties of the final polymer. nih.gov Furthermore, copolymers can be synthesized by polymerizing this compound or its esters with other monomers, leading to materials with a combination of properties from each component. nih.govelsevierpure.com

Table 2: Examples of Polymeric Materials Derived from this compound

Polymer TypeMonomersKey PropertiesPotential ApplicationsSource
Homopolymer Diethyl methylene malonate (DEMM)pH-dependent polymerization, forms solid polymer.Coatings, adhesives. nih.gov
Block Copolymer Ethylene oxide and methylidene malonate 2.1.2Forms micelles in aqueous solutions.Drug delivery. nih.gov
Copolymer 2-Ethylhexyl methacrylate (B99206) and 2-ureido-4[1H]-pyrimidone methacrylateEnhanced mechanical properties due to hydrogen bonding.Advanced composites, specialty elastomers. elsevierpure.com

Cross-linking Agents in Polymer Networks

The presence of two reactive carboxylic acid groups in this compound suggests its potential use as a cross-linking agent in polymer networks. Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. mdpi.com While direct research on this compound as a primary cross-linking agent is limited, its derivatives have shown promise in this area.

Multifunctional methylene malonates, which contain multiple reactive methylene groups, can act as effective cross-linkers in polymer systems. When incorporated into a polymer formulation, these molecules can react with growing polymer chains to form a cross-linked network. nih.gov This approach has been utilized to improve the solvent resistance of coatings. nih.gov The general principle of using molecules with multiple reactive sites to create cross-linked polymers is well-established in polymer chemistry. mdpi.comrsc.org

Role as a Chemical Building Block and Intermediate

Beyond its applications in polymer science, this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactive nature allows it to be a starting point for the construction of a variety of organic compounds. atamanchemicals.compharmaceutical-technology.com

Synthesis of Pharmaceuticals and Agrochemicals (as intermediates)

Malonic acid and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates. atamanchemicals.com The unique structure of this compound, with its reactive double bond, offers additional synthetic possibilities. While specific, publicly available examples of its direct use in the synthesis of commercial drugs are not abundant, the principles of organic synthesis suggest its utility.

The synthesis of complex chiral molecules, which are often the basis for modern pharmaceuticals, relies on the availability of versatile chiral building blocks. nih.gov While not inherently chiral, this compound can be chemically modified to introduce chirality, making it a potential precursor for the synthesis of enantiomerically pure drugs. The general importance of malonic acid derivatives in creating valuable compounds for the pharmaceutical industry is well-documented. mdpi.comchemicalbook.com

Precursors for Flavors and Fragrances

Malonic acid and its esters are recognized as important building block chemicals for producing a variety of valuable compounds, including those used in the flavor and fragrance industry. The diethyl ester of malonic acid, diethyl malonate, occurs naturally in fruits like grapes and strawberries and is noted for its apple-like odor, leading to its use in perfumes. wikipedia.org While direct evidence for this compound as a precursor is less detailed, the broader family of malonates serves in the synthesis of artificial flavorings. wikipedia.org The versatility of malonic acid derivatives in organic synthesis allows for the construction of complex molecules that are often components of unique scents and tastes.

Intermediates in Fine Chemical Synthesis

The esters of this compound are significant intermediates in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical sectors. Diethyl 2-methylenemalonate (DEMM) is a versatile building block for creating a range of heterocyclic compounds, which are core structures in many drugs and agricultural products like herbicides and fungicides. smolecule.com

The reactivity of DEMM as a Michael acceptor is key to its utility. In conjugate addition reactions, it readily accepts nucleophiles, enabling the synthesis of complex organic molecules with specific functionalities. smolecule.com A notable application is its use in the Gould-Jacobs reaction, where it reacts with anilines. This reaction is a foundational step for synthesizing quinoline and 4-hydroxyquinoline derivatives, which are important scaffolds in medicinal chemistry. mdpi.com The synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for several quinoline derivatives with biological activities, highlights the role of these compounds as crucial intermediates. researchgate.net The malonic ester synthesis, a classical method in organic chemistry, utilizes derivatives of malonic acid to build complex molecules for pharmaceuticals and agrochemicals. patsnap.com

IntermediateReaction TypeProduct ClassIndustrial Application
Diethyl 2-methylenemalonate (DEMM)Michael AdditionFunctionalized Organic MoleculesPharmaceuticals, Agrochemicals
Diethyl 2-methylenemalonate (DEMM)Gould-Jacobs ReactionQuinolinesMedicinal Chemistry
Malonic EstersMalonic Ester SynthesisSubstituted Carboxylic AcidsPharmaceuticals, Fine Chemicals

Catalysis and Derivatization in Organic Synthesis

The structural features of this compound derivatives make them suitable for applications in both catalysis and as derivatizing agents for analytical chemistry.

Applications in Organocatalysis

While direct applications of this compound as an organocatalyst are not extensively documented, its derivatives, particularly malonic esters, are pivotal substrates in organocatalytic reactions. The enantioselective organocatalytic Michael addition, a powerful method for forming carbon-carbon bonds asymmetrically, frequently employs diethyl malonate as a nucleophile. metu.edu.tr

In these reactions, chiral organocatalysts, such as those derived from thiourea (B124793) or squaramide, activate both the diethyl malonate and the Michael acceptor (e.g., a nitroolefin). mdpi.com This dual activation facilitates the reaction and controls the stereochemistry of the product, leading to high enantioselectivity. mdpi.com For example, the reaction between diethyl malonate and β-nitrostyrene can be catalyzed by various bifunctional organocatalysts to produce precursors for important pharmaceutical compounds like γ-aminobutyric acid (GABA) derivatives. metu.edu.trmdpi.com The development of these methods showcases the importance of malonates in expanding the toolkit of asymmetric synthesis. metu.edu.tr

NucleophileElectrophileCatalyst TypeKey Outcome
Diethyl Malonateβ-NitrostyreneBifunctional ThioureaHigh yield and enantioselectivity (94% ee) of Michael adduct. mdpi.com
Diethyl MalonateNitroolefinsBifunctional 2-aminoDMAP/Urea (B33335)High to excellent yields (65-95%) and selectivities (80-99% ee). metu.edu.tr
Diphenyl DithiomalonatesNitrostyreneL-proline-derived Bifunctional UreaEffective enantioselective Michael addition. mdpi.com
Meldrum's AcidAliphatic NitroalkenesSquaramide with PiperidineHigh yield (83%) and enantioselectivity (94% ee). mdpi.com

Derivatization for Analytical Methods Development (e.g., for thiols)

A significant application of this compound derivatives is in the development of analytical methods, particularly for the detection and quantification of thiols. Diethyl 2-methylenemalonate (EMM) has been identified as an effective derivatizing reagent for thiols, such as cysteine (Cys). nih.gov

The challenge in analyzing thiols like cysteine in biological samples, such as cell culture media, is their rapid oxidation to disulfides (e.g., cystine). nih.gov Traditional methods often struggle to preserve the oxidation state during analysis. EMM addresses this by reacting quickly with the thiol group of cysteine under acidic conditions in a Thiol-Michael addition click reaction. nih.gov These acidic conditions are critical as they suppress the unwanted oxidation and side reactions. nih.gov The resulting derivative is stable and can be accurately quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov This method allows for the simultaneous and accurate determination of both cysteine and cystine levels, which is crucial for applications like optimizing cell culture media formulations. nih.gov

Computational and Theoretical Studies on 2 Methylenemalonic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. d-nb.info Methods like Density Functional Theory (DFT) and ab initio calculations are central to predicting the behavior of 2-methylenemalonic acid. nih.govnih.gov

Density Functional Theory (DFT) has become a primary tool for studying the organic reactivity of molecules. mdpi.com It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. d-nb.infomdpi.com DFT calculations are used to investigate the electronic properties and reactivity of this compound and its derivatives.

Theoretical studies on related compounds demonstrate that DFT can be used to predict structure and properties. researchgate.net For instance, in studies of dye sensitizers for solar cells, DFT and its time-dependent extension (TD-DFT) are used to understand the geometry, electronic structure, and absorption spectra of molecules containing malonic acid as an acceptor group. researchgate.netresearchgate.net Such analyses involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for predicting charge transfer capabilities. researchgate.net The electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) are key indices derived from DFT that help in understanding and predicting the chemical behavior of a molecule in polar reactions. mdpi.com

The reactivity of dienophiles, such as derivatives like dimethyl 2-methylenemalonate, in reactions like the Diels-Alder cycloaddition has been analyzed using DFT. researchgate.net These studies examine the electronic structure of the transition states and use global and local electrophilicity indices to explain the molecule's behavior as a nucleophile or electrophile. researchgate.net

Below is a table summarizing key electronic properties that are typically investigated using DFT for a molecule like this compound.

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.Indicates its potential as a nucleophile or electron donor in reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.Indicates its potential as an electrophile, crucial for its polymerization and cycloaddition reactions. researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's kinetic stability, and optical and electronic properties. frontiersin.org
Electron Density The probability of finding an electron at a particular point in space. d-nb.infoReveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Electrophilicity Index (ω) A measure of the energy stabilization when a system acquires additional electronic charge. mdpi.comQuantifies the electrophilic nature of the molecule, predicting its reactivity towards nucleophiles.
Nucleophilicity Index (N) A measure of the electron-donating capability of a molecule. mdpi.comQuantifies the nucleophilic character, relevant in reactions where it acts as an electron donor.

This table is illustrative of the types of data generated from DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These calculations, while often more computationally demanding than DFT, are highly valuable for determining the conformational preferences of molecules. nih.govacs.org The intrinsic conformational energies of small molecules can be mapped by rotating specific torsion bonds and calculating the energy at each step. mdpi.com

For this compound, ab initio calculations can be used to explore the potential energy surface associated with the rotation around its single bonds. This is particularly important for understanding the relative orientation of the two carboxylic acid groups. The molecule's flexibility, governed by these rotations, influences its packing in the solid state, its binding to surfaces, and its ability to participate in polymerization.

Studies on related molecules show that relative free energies of different conformations can be estimated from ab initio calculations at levels like Hartree-Fock (HF) with appropriate basis sets (e.g., HF/6-311G*). acs.org These theoretical methods have been successfully used to sample the potential energy hypersurface of small peptide systems and other non-proteinogenic amino acids to determine their most stable conformations. nih.gov For this compound, such an analysis would reveal the energetic favorability of planar versus non-planar arrangements of the carboxyl groups relative to the central C=C double bond.

Molecular Dynamics Simulations for Polymerization and Interactions

Molecular Dynamics (MD) is a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving the classical equations of motion for a system, MD simulations provide detailed information on the equilibrium and dynamical properties of materials, including polymers. researchgate.net

For this compound, MD simulations are a powerful tool to model its polymerization. The process would typically involve these steps:

Monomer Model Creation : A computationally derived and optimized model of the this compound monomer is created.

Polymer Chain Construction : A polymer chain is built by programmatically linking monomer units to a specified degree of polymerization. arxiv.org

System Assembly : The polymer chains are placed in a simulation box, often with a solvent, to model a bulk or solution-phase system.

Simulation : The simulation is run to allow the system to equilibrate and to observe the dynamic behavior of the polymer chains, including their folding, entanglement, and intermolecular interactions. nih.gov

MD simulations can elucidate how poly(this compound) chains interact with each other and with other molecules or surfaces. core.ac.uk For instance, simulations can predict properties like the radius of gyration, which describes the polymer's size and shape in solution, and can model the adsorption of the polymer onto surfaces like nanoparticles. core.ac.ukmdpi.com

Modeling of Binding Modes and Surface Interactions (e.g., with Metal Oxides)

The two carboxylic acid groups of this compound make it a candidate for binding strongly to various surfaces, particularly metal oxides. Computational modeling is essential for understanding the specific nature of these interactions. The dicarboxylate structure allows for multiple binding modes to surface metal ions. nih.gov

Computational studies on the interaction of similar molecules, such as other carboxylic acids, with metal oxide surfaces like titanium dioxide (TiO₂) have identified several possible binding configurations. researchgate.netconicet.gov.ar These modes are critical in applications ranging from surface functionalization to the design of dye-sensitized solar cells where the anchoring group's binding determines the efficiency of electron injection. researchgate.net

The primary binding modes for a dicarboxylic acid like this compound on a metal oxide surface include:

Binding ModeDescription
Monodentate Ester-like One oxygen atom from a carboxyl group binds to a single surface metal ion.
Bidentate Chelating Both oxygen atoms from a single carboxyl group bind to the same surface metal ion.
Bidentate Bridging The two oxygen atoms from a single carboxyl group bind to two different surface metal ions.
Intermolecular Bridging Each of the two separate carboxyl groups on the molecule binds to a different surface metal ion.

DFT calculations are often used to determine the adsorption energy of each potential binding mode. The most stable configuration is the one with the most favorable (i.e., most negative) adsorption energy. This theoretical insight helps predict how the molecule will orient itself on a surface, which in turn affects the properties of the resulting hybrid material. nih.gov

Structure-Property Relationship Elucidation through Computational Methods

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. googleapis.com For this compound, computational methods provide a direct link between its unique chemical structure—featuring a reactive methylene (B1212753) group and two acidic carboxyl functions—and its resulting chemical and physical behavior.

For example, DFT calculations on organic sensitizers containing malonic acid acceptor units have been used to create detailed structure-property relationships. researchgate.net By systematically modifying parts of the molecular structure and calculating the resulting electronic and optical properties, researchers can understand how specific functional groups influence the HOMO/LUMO levels and absorption spectra. researchgate.netrsc.org This knowledge is crucial for designing new molecules with tailored properties for applications like dye-sensitized solar cells.

Similarly, MD simulations establish a link between the monomer structure, the degree of polymerization, and the resulting mechanical and barrier properties of the bulk polymer. nih.gov Simulations can predict how changes in the polymer chain's flexibility or intermolecular forces affect properties like toughness or gas permeability. nih.gov For poly(this compound), these methods could predict how its properties would compare to related polymers like poly(lactic acid) or poly(malonic acid).

Future Directions and Emerging Research Avenues

Sustainable and Bio-based Production of Methylenemalonates

A primary focus of future research is the shift from petrochemical-based synthesis to sustainable and bio-based production routes. This involves harnessing biological systems and renewable feedstocks to create the malonate backbone, reducing the environmental footprint of these valuable monomers.

Current research in metabolic engineering provides a roadmap for this transition. Scientists are engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae for the high-yield production of platform chemicals such as itaconic acid, a structural isomer of 2-methylenemalonic acid. nih.govnih.govmdpi.comresearchgate.net These efforts demonstrate the potential of using engineered microbial cell factories to convert renewable resources like glucose into chemical precursors. researchgate.net The strategies involve identifying and optimizing biosynthetic pathways, deleting competing metabolic routes, and improving microbial tolerance to increase product titers. nih.govresearchgate.net For instance, computational genome-scanning has successfully identified non-obvious genetic targets that can significantly improve the output of desired organic acids. nih.gov

The development of bio-based malonic acid and its esters is a critical step, providing a direct, sustainable feedstock for methylenemalonate synthesis. specialchem.com By integrating enzymatic processes or whole-cell biocatalysis with these bio-based malonates and a renewable C1 source (like formaldehyde (B43269) derived from biogas), a fully sustainable production pipeline for methylenemalonates can be envisioned.

Table 1: Examples of Engineered Microorganisms for Platform Chemical Production Relevant to Methylenemalonates

MicroorganismTarget ProductKey Engineering StrategyAchieved Titer/YieldReference
Escherichia coliItaconic AcidModel-based metabolic engineering, iterative gene knock-outs.32 g/L nih.gov
Saccharomyces cerevisiaeItaconic AcidComputationally guided genetic manipulation, deletion of three non-obvious gene targets.168 mg/L nih.govresearchgate.net
Ustilago maydisItaconic AcidOverexpression of transporter protein (MttA) and regulator (Ria1), knockout of byproduct pathway.>80 g/L mdpi.com

Novel Catalytic Systems for Synthesis and Polymerization

Innovations in catalysis are crucial for improving the efficiency, selectivity, and control over both the synthesis and polymerization of methylenemalonates. Research is moving beyond traditional methods to explore sophisticated catalytic systems that can offer milder reaction conditions and precise control over molecular architecture.

For synthesis, particularly via the Knoevenagel condensation, research is exploring novel catalysts like Lewis acidic ionic liquids and various acidic or basic catalysts to improve yields and purity while minimizing side reactions. google.comgoogle.com A significant frontier is asymmetric catalysis, which enables the synthesis of chiral malonates. frontiersin.org Phase-transfer catalysis using binaphthyl-modified chiral quaternary ammonium (B1175870) salts, for example, has shown high enantioselectivity in the α-alkylation of malonate esters, a methodology that could be adapted for creating chiral methylenemalonate derivatives. frontiersin.org

In polymerization, the high reactivity of the methylenemalonate double bond necessitates catalysts that can control the process to achieve desired polymer properties. While anionic polymerization can be initiated by simple nucleophiles like water or carboxylates, advanced systems are needed for greater control. nih.gov Emerging areas include:

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or quinine (B1679958) derivatives, have proven highly effective in controlling stereoselective Michael additions and other carbon-carbon bond-forming reactions. mdpi.commdpi.comnih.govnih.gov Applying these principles to methylenemalonate polymerization could lead to polymers with highly controlled tacticity and microstructure.

Late Transition Metal Catalysis: Advances in late transition metal complexes (e.g., based on Ni, Pd, Fe) for olefin polymerization offer another promising avenue. researchgate.netscilit.com These catalysts are known for their ability to produce polymers with specific microstructures from electron-deficient olefins, suggesting their potential for the controlled polymerization of methylenemalonates. mdpi.com

Expansion into Advanced Functional Materials

While methylenemalonates are recognized for their utility in adhesives, future research aims to expand their application into a broader range of advanced functional materials. researchgate.netjesons.net The polyester (B1180765) backbone of poly(methylenemalonate)s, combined with the versatility of the pendant ester groups, makes them highly adaptable for high-performance applications. rsc.orgidu.ac.id

Key areas of exploration include:

High-Performance Coatings and Adhesives: Research is focused on formulating methylenemalonate-based systems that offer superior durability, thermal stability, and adhesion to a variety of substrates, including challenging plastics like PVC. nih.govcovestro.com Their rapid, room-temperature curing makes them energy-efficient alternatives to traditional solvent-borne adhesives. researchgate.net

Biomedical Polymers: The biodegradability of the polyester backbone makes polymethylenemalonates attractive candidates for biomedical applications. nih.gov Future work will likely involve synthesizing functionalized monomers to create biocompatible materials for drug delivery, tissue engineering scaffolds, and medical implants.

Advanced Composites and Textiles: As cross-linking agents or monomers, methylenemalonates can be used to create high-performance composites and technical textiles. specialchem.comfollmannusa.com Their ability to enhance bonding and modify polymer properties is a key advantage.

Exploration of Undiscovered Reactivity Patterns

The electron-deficient nature of the carbon-carbon double bond in this compound derivatives makes them highly versatile reagents for organic synthesis, beyond their role as monomers. Future research is set to explore reactivity patterns that have been largely overlooked, opening pathways to complex molecular architectures.

A significant area of emerging interest is in cycloaddition reactions . Research has shown that methylenemalonate esters can participate in [2+1] and [2+2] cycloadditions with silylethenes, where the reaction pathway can be selectively controlled by the choice of Lewis acid catalyst. acs.org This discovery of novel reactivity modes highlights the potential for using methylenemalonates as building blocks in complex syntheses. acs.org Further exploration could involve other types of cycloadditions, such as the aza-Diels-Alder (Povarov) reaction, to create novel heterocyclic compounds. mdpi.com

Additionally, methylenemalonates are excellent Michael acceptors. While this reactivity is key to their polymerization, it can also be harnessed in asymmetric synthesis. The use of chiral catalysts to mediate the conjugate addition of various nucleophiles to methylenemalonates could provide enantiomerically enriched products that are valuable intermediates for pharmaceuticals and other fine chemicals. mdpi.commdpi.comyale.edu

Table 2: Examples of Novel Reactivity in Methylenemalonate Esters

Reaction TypeReactantsCatalyst/ConditionsProduct TypeSignificanceReference
[2+2] Cycloaddition 1-Seleno-2-silylethenes + Methylenemalonate estersTiCl₄Cyclobutane derivativeControlled cycloaddition pathway. acs.org
[2+1] Cycloaddition 1-Seleno-2-silylethenes + Methylenemalonate estersSnCl₄Cyclopropane derivativeNovel rearrangement and ring contraction. acs.org

Development of Advanced Analytical Techniques for Process Monitoring and Product Characterization

To fully realize the potential of methylenemalonates, particularly in controlled polymerization and complex synthesis, the development and application of advanced analytical techniques are essential. Due to the high reactivity and speed of many methylenemalonate reactions, traditional offline analysis methods (e.g., HPLC, NMR) are often insufficient for capturing real-time kinetic and mechanistic data.

The future lies in the widespread adoption of in-situ (on-site) spectroscopic methods . researchgate.net Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the continuous, real-time monitoring of chemical reactions as they occur. mt.combeilstein-journals.orgnih.govrsc.org

These advanced methods provide critical insights by:

Tracking Reaction Kinetics: The concentration of reactants, intermediates, and products can be monitored continuously, providing precise data to build accurate kinetic models. mt.comnih.gov

Elucidating Reaction Mechanisms: Transient intermediates can be identified, offering a deeper understanding of the reaction pathway. researchgate.net

Optimizing Process Variables: The effect of changes in temperature, concentration, or catalyst loading can be observed instantly, enabling rapid process optimization. mt.com

For instance, in situ ATR-FTIR has been used to monitor the surface-initiated polymerization of diethyl methylenemalonate, providing crucial data on the grafting process and homogeneity of the resulting polymer coating. rsc.orgrsc.org The application of these techniques will be indispensable for developing robust and scalable processes for both the synthesis and polymerization of methylenemalonates.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-methylenemalonic acid with high purity and yield?

  • Methodological Answer : Synthesis typically involves malonic acid derivatives via Knoevenagel condensation. Key parameters include:

  • Catalyst selection : Use of organic bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity ≥95% .

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm the presence of the methylene group (δ ~5.5–6.5 ppm for protons, δ ~120–130 ppm for carbons) and carboxylic acid moieties .
  • FT-IR : Detect C=O stretches (~1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically occurring above 150°C .

Q. What experimental protocols are recommended for studying the aqueous stability of this compound?

  • Methodological Answer :

  • pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) at 25°C, monitoring degradation via HPLC or UV-Vis spectroscopy .
  • Temperature effects : Use Arrhenius plots to calculate activation energy for hydrolysis .
  • Data interpretation : Compare half-life values under varying conditions to identify degradation pathways (e.g., decarboxylation or hydration) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in Diels-Alder reactions be resolved?

  • Methodological Answer :

  • Controlled variable testing :
  • Solvent polarity : Compare reaction rates in non-polar (toluene) vs. polar (acetonitrile) solvents to assess solvent effects .
  • Steric vs. electronic factors : Use substituted dienophiles to isolate electronic contributions to regioselectivity .
  • Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and validate experimental outcomes .
  • Statistical validation : Apply ANOVA to evaluate significance of observed discrepancies across replicate experiments .

Q. What strategies are effective for incorporating this compound into polymer matrices for drug delivery systems?

  • Methodological Answer :

  • Copolymer design : Use radical polymerization with acrylate monomers (e.g., PEGDA) to introduce pH-responsive degradation sites .
  • Crosslinking optimization : Adjust monomer-to-crosslinker ratios (e.g., 10:1–20:1) to balance mechanical strength and drug release kinetics .
  • In vitro testing : Simulate physiological conditions (e.g., PBS at 37°C) and quantify drug release via LC-MS, correlating with polymer degradation rates .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized bioassays :
  • Dose-response curves : Use fixed incubation times (e.g., 48 hours) and consistent cell lines (e.g., HeLa or HEK293) to minimize variability .
  • Control experiments : Include positive (e.g., doxorubicin) and negative (DMSO-only) controls to validate assay sensitivity .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., impurities in synthesized derivatives) .
  • Reproducibility checks : Collaborate with independent labs to verify key findings under blinded conditions .

Data Presentation Guidelines

  • Tables :

    ParameterOptimal ValueAnalytical MethodReference
    Synthesis Yield75–85%Gravimetric analysis
    Aqueous Half-life12 hours (pH 7.4)HPLC-UV monitoring
    Thermal StabilityDecomposes at 160°CTGA
  • Figures : Use line graphs to illustrate reaction kinetics (time vs. conversion) and bar charts for comparative bioactivity data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.